Prodan

概要

説明

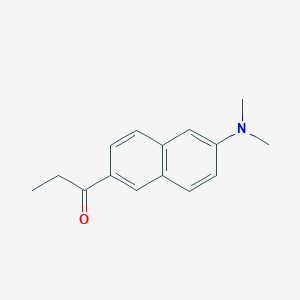

Prodan is a fluorescent dye, a derivative of naphthalene, used as a membrane probe with environment-sensitive coloration . It is also a non-covalently bonding probe for proteins . Prodan was proposed as a membrane dye by Weber and Farris in 1979 .

Synthesis Analysis

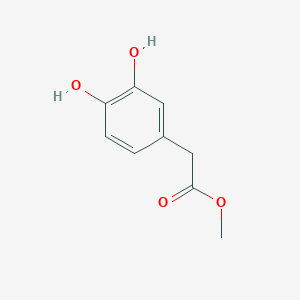

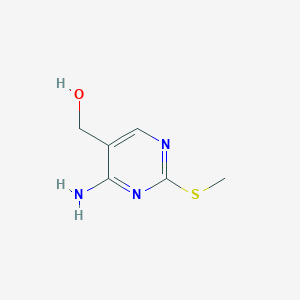

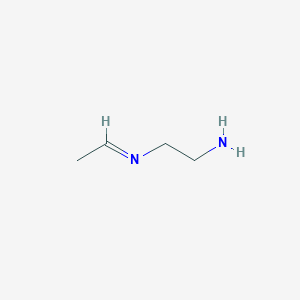

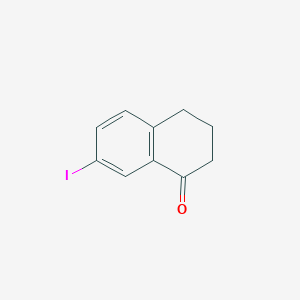

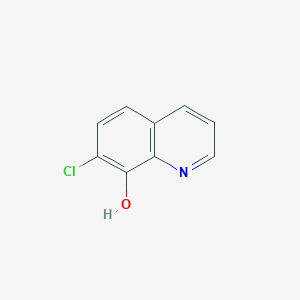

Based on the chemistry of Prodan, four novel fluorescent nucleosides, PDN X (X = U, C, A, and G), were designed and synthesized. A Prodan fluorophore was attached at pyrimidine C5 or purine C8 .

Molecular Structure Analysis

Prodan is a push-pull dye with a large excited-state dipole moment, making it highly sensitive to the polarity of its environment . The structure of Prodan is characterized by a broad TRIR signal, indicating the presence of the same S1 (ππ*) excited state .

Chemical Reactions Analysis

The fluorescent spectra of Prodan in solvents of different polarities were analyzed by decomposing the spectrum into two Gaussian bands and by computing the Decay Associated Spectra (DAS) with time-resolved fluorescence .

Physical And Chemical Properties Analysis

Prodan has a molar mass of 227.307 g·mol −1 and a melting point of 137 °C (279 °F; 410 K) . Its absorption lies in the UV range (361 nm in methanol), but two-photon excitation techniques have been successfully applied .

科学的研究の応用

Fluorescence Spectroscopy

Prodan (6-propiponyl-2- ( N, N -dimethylamino)naphthalene) is well known as a polarity-sensitive fluorescent probe and has a high capability of detecting structural changes occurring within phospholipid bilayer membranes . It has been used in fluorescence spectroscopic observation of bilayer phase behavior for a series of symmetric saturated diacylphosphatidylcholines .

Phase Imaging

Prodan has been used in phase imaging of phosphatidylcholine bilayer membranes . The Prodan fluorescence technique is applicable to the detection of the changes in the bilayer phase states of all C n PCs with a few exceptions .

Detection of Structural Changes

Prodan has been used to detect structural changes in phospholipid bilayer membranes . It has a high capability of detecting structural changes occurring within these membranes .

Molecular Dynamics Simulations

Prodan has been used in molecular dynamics (MD) simulations to study its interaction with lipid bilayers of various compositions . The resultant hydration and lipid order of the system were studied .

Characterization of Polymer Micelles

Prodan has been used to monitor the microenvironment within polymer micelles . Although it has been widely used to study organized systems such as vesicles and reverse micelles, its potential application in characterizing polymer micelles remains largely unexplored .

Fluorescence Microscopy

Prodan has been used in fluorescence microscopy to study the effect of its insertion upon its local environment .

作用機序

Target of Action

Prodan, a naphthalene derivative, is primarily used as a fluorescent dye . It serves as a membrane probe with environment-sensitive coloration and a non-covalently bonding probe for proteins . Prodan’s primary targets are the cellular membranes and proteins within a cell .

Mode of Action

Prodan interacts with its targets, the cellular membranes and proteins, by non-covalently bonding with them . As a push-pull dye, Prodan has a large excited-state dipole moment, making it highly sensitive to the polarity of its environment, including the physical state of surrounding phospholipids . This sensitivity allows Prodan to detect changes in the environment of the cell membrane and proteins .

Biochemical Pathways

Prodan’s interaction with cellular membranes and proteins influences the structure and function of these targets . In the simulated systems, the presence of Prodan lowers the lipid order in the liquid-disordered phase and increases the order in the liquid-ordered phase .

Pharmacokinetics

Given its use as a fluorescent dye and membrane probe, it can be inferred that prodan is designed to remain within the cell for a period of time to allow for the observation of cellular processes .

Result of Action

The presence of Prodan influences its local environment differently between the liquid-ordered and liquid-disordered phases . In the simulated systems, the presence of Prodan lowers the lipid order in the liquid-disordered phase and increases the order in the liquid-ordered phase . Experimental data demonstrates that even a small increase in Prodan concentration significantly lowers the order of both phases . These changes in lipid order can affect the structure and function of the cell membrane .

Action Environment

Prodan’s action, efficacy, and stability are influenced by environmental factors. Its fluorescence is highly sensitive to the polarity of the environment . For example, the emission wavelength shifts from 380 nm in cyclohexane to 450 nm in N,N-dimethylformamide to 498 nm in methanol to 520 nm in water . This sensitivity allows Prodan to detect changes in the environment of the cell membrane and proteins .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPQGYCZBNURDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990711 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prodan | |

CAS RN |

70504-01-7 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70504-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

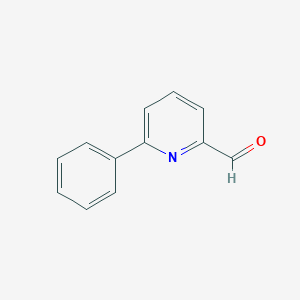

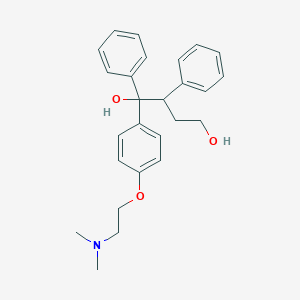

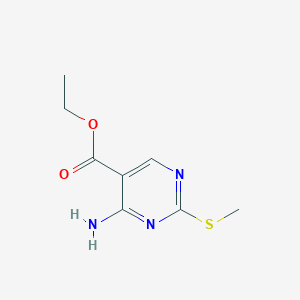

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)